Increased Lipophilicity (XLogP) Relative to Unsubstituted Diaza-15-crown-5
The target compound exhibits a computed XLogP3-AA of -0.5 [1], representing a substantial increase in lipophilicity compared to unsubstituted diaza-15-crown-5, which has a reported XLogP3 of -1.3 . This difference of +0.8 log units indicates a greater propensity for partitioning into organic phases and enhanced potential for passive membrane diffusion.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.5 |
| Comparator Or Baseline | Diaza-15-crown-5: XLogP3 = -1.3 |
| Quantified Difference | +0.8 log units (more lipophilic) |
| Conditions | Computed property (XLogP3-AA / XLogP3) |
Why This Matters
The enhanced lipophilicity directly impacts phase-transfer catalysis efficiency and bioavailability profiles in medicinal chemistry applications, justifying selection over the unsubstituted parent compound where increased organic solubility or membrane permeability is required.
- [1] PubChem. (2026). Computed Properties for N,N'-Bis-(methoxymethyl)diaza-15-crown-5. PubChem Release 2025.09.15. View Source
